Poldine methylsulfate

Descripción

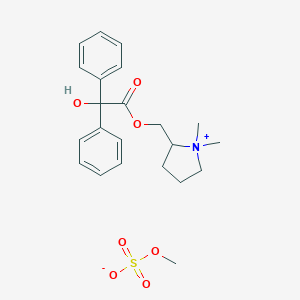

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHAZEKGLAMVFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969686 | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-80-2 | |

| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poldine methylsulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poldine metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLDINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Poldine methylsulfate mechanism of action on smooth muscle

An In-Depth Technical Guide on the Core Mechanism of Action of Poldine (B1197959) Methylsulfate (B1228091) on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) compound classified as a competitive antimuscarinic agent.[1] Structurally, its quaternary nature limits its ability to cross the blood-brain barrier, confining its actions primarily to the peripheral nervous system. Historically used to reduce gastric acid secretion and gastrointestinal motility, its mechanism of action lies in its ability to antagonize the effects of acetylcholine (B1216132) (ACh) at muscarinic receptors, leading to the relaxation of smooth muscle. This guide provides a detailed examination of this mechanism, focusing on the underlying signaling pathways, the quantitative methods used for its characterization, and the detailed experimental protocols required for such analysis.

Core Mechanism: Competitive Antagonism of Muscarinic Receptors

The physiological effects of the parasympathetic nervous system on smooth muscle are primarily mediated by acetylcholine acting on muscarinic acetylcholine receptors (mAChRs).[2] In the smooth muscle of the gastrointestinal tract, bronchi, and urinary bladder, the predominant subtype responsible for contraction is the M3 muscarinic receptor.[3]

This compound exerts its effect by acting as a competitive antagonist at these M3 receptors. It binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction.

Interruption of the Gq/11 Signaling Pathway

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[2][4] The binding of an agonist like acetylcholine triggers a conformational change in the receptor, initiating the following cascade:

-

G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates the enzyme phospholipase C.[5]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Calcium Mobilization and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents the initial step of this cascade, thereby inhibiting the entire downstream pathway and promoting smooth muscle relaxation.[6]

Quantitative Pharmacological Data

A thorough review of available scientific literature did not yield specific, high-confidence pA2 (a measure of antagonist potency from functional assays) or Ki (an inhibition constant representing receptor affinity from binding assays) values for this compound. The characterization of such a compound would typically involve the experimental protocols detailed in Section 4 to generate these quantitative metrics.

To provide context for researchers, the following table summarizes typical affinity (Ki) and potency (pA2) values for well-characterized muscarinic antagonists at different human receptor subtypes. These values illustrate the data required to define the selectivity profile of a compound like this compound.

| Antagonist | Receptor Subtype | pKi (Affinity) | pA2 (Potency) | Reference(s) |

| Atropine | M1 (Cortex) | ~8.9 | 8.72 (Colon) | [7] |

| M2 (Heart) | ~9.0 | - | [8] | |

| M3 (Gland/Muscle) | ~9.2 | 8.60 (Colon) | [7] | |

| Pirenzepine | M1 (Cortex) | ~8.0 | 7.23 (Colon) | [7][9] |

| M2 (Heart) | ~6.6 | - | [9] | |

| M3 (Gland/Muscle) | ~6.7 | 6.87 (Colon) | [7][9] | |

| 4-DAMP | M1 (Cortex) | ~9.0 | - | [8] |

| M2 (Heart) | ~8.2 | - | [8] | |

| M3 (Gland/Muscle) | ~9.4 | 9.41 (Colon) | [7][8] | |

| AF-DX 116 | M1 (Cortex) | ~6.7 | - | [8] |

| M2 (Heart) | ~7.6 | 7.36 (Colon) | [7][8] | |

| M3 (Gland/Muscle) | ~6.6 | - | [8] |

Note: pKi and pA2 are negative logarithms of the molar concentration (Ki and KB, respectively). Higher values indicate greater affinity/potency. Values are approximate and can vary based on tissue and experimental conditions.

Experimental Protocols for Pharmacological Characterization

The quantification of a competitive antagonist's action on smooth muscle is primarily achieved through two key experimental approaches: functional analysis in isolated organ baths and affinity determination via radioligand binding assays.

Functional Analysis: Isolated Organ Bath and Schild Analysis

Isolated organ bath studies allow for the direct measurement of smooth muscle contractility in response to drugs.[7] To determine the potency of a competitive antagonist like this compound, a Schild analysis is performed. This involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel, rightward shift of the agonist curve without depressing the maximum response.[10]

The magnitude of this shift is quantified by the Dose Ratio (DR) , which is the ratio of the agonist concentration required to produce a given effect (e.g., 50% of maximum, EC50) in the presence of the antagonist to the agonist concentration required for the same effect in its absence.[10] The Schild equation, log(DR - 1) = log[B] - log(KB), relates the dose ratio to the antagonist concentration [B] and its equilibrium dissociation constant KB. A plot of log(DR - 1) versus log[B] (the Schild plot) should yield a straight line with a slope of 1 for a simple competitive antagonist. The x-intercept provides the pA2 value, which is a logarithmic measure of the antagonist's potency.[11][12]

Detailed Protocol: Isolated Organ Bath Study

-

Tissue Preparation:

-

Humanely euthanize an animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue (e.g., distal ileum).[13]

-

Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully remove adherent connective tissue and cut the ileum into segments approximately 2-3 cm long.[13]

-

-

Mounting and Equilibration:

-

Mount each tissue segment in a heated (37°C) organ bath containing PSS, continuously bubbled with 95% O2 / 5% CO2.[14]

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes.[13][14]

-

-

Viability and Standardization:

-

Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

-

Wash out the KCl and allow the tissue to return to baseline. This KCl response can be used to normalize subsequent agonist-induced contractions.

-

-

Concentration-Response Curve (Control):

-

Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine). Start with a low concentration and increase it in half-log increments until a maximal response is achieved.

-

-

Antagonist Incubation and Second Curve:

-

Wash the tissue thoroughly to remove the agonist.

-

Introduce a fixed, known concentration of this compound (the antagonist) into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

-

In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

-

-

Repeat and Data Analysis:

-

Repeat step 5 with at least two other, higher concentrations of the antagonist.

-

For each antagonist concentration, calculate the EC50 of the agonist and the corresponding Dose Ratio.

-

Construct a Schild plot and determine the pA2 value via linear regression.

-

Affinity Analysis: Competition Radioligand Binding Assay

Radioligand binding assays are used to directly measure the affinity of a drug for a specific receptor subtype.[4] In a competition assay, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-NMS) is incubated with a source of receptors (e.g., cell membranes expressing a specific mAChR subtype) in the presence of varying concentrations of an unlabeled competing drug (the "cold" ligand, in this case, this compound).

The unlabeled drug will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the unlabeled drug, an inhibition curve can be generated. From this curve, the IC50 (the concentration of unlabeled drug that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Detailed Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a tissue known to express the target muscarinic receptor subtype (e.g., rat heart for M2, submandibular gland for M3) or from a cell line engineered to express a single human mAChR subtype.[9]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding (NSB): Radioligand + High concentration of a standard antagonist (e.g., 1 µM Atropine) + Membranes. This determines the amount of radioligand that binds to non-receptor components.

-

Competition: Radioligand + Serial dilutions of this compound + Membranes.[4]

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[4]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

The primary mechanism of action of this compound on smooth muscle is competitive antagonism at M3 muscarinic acetylcholine receptors . By reversibly binding to these receptors, it blocks the Gq/11-mediated signaling cascade, preventing the acetylcholine-induced rise in intracellular calcium that is necessary for muscle contraction. This leads to a dose-dependent relaxation of smooth muscle. The pharmacological profile of poldine, including its potency (pA2) and receptor subtype affinity (Ki), can be precisely characterized using established in vitro methodologies such as isolated organ bath studies with Schild analysis and radioligand binding assays. These techniques are fundamental tools in drug development for quantifying the interaction of antagonists with their targets and predicting their physiological effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. SPIKESfunc [spikesfunc.github.io]

- 12. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Poldine Methylsulfate: A Technical Guide to Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Acetylcholine (B1216132) Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] There are five genetically distinct subtypes, designated M1 through M5, which are differentially expressed throughout the body and are coupled to different intracellular signaling cascades.[2][3] This subtype diversity allows for a wide range of physiological responses to cholinergic stimulation and presents opportunities for the development of subtype-selective drugs with improved therapeutic indices.

The five mAChR subtypes are broadly categorized into two families based on their primary G protein-coupling preference:

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC).[2][4]

-

M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase.[2][4]

Signaling Pathways of Muscarinic Receptor Subtypes

The differential G protein coupling of muscarinic receptor subtypes leads to distinct downstream signaling events.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.[5]

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to cellular hyperpolarization. These actions generally result in inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.[4]

Quantitative Assessment of Muscarinic Receptor Subtype Selectivity

The selectivity of a compound like poldine (B1197959) methylsulfate (B1228091) is determined by comparing its binding affinity (Ki) and functional potency (e.g., IC50, pA2) across the five muscarinic receptor subtypes.

Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., poldine methylsulfate) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Data Presentation: this compound Binding Affinity

A comprehensive dataset of this compound's binding affinities for all five human muscarinic receptor subtypes is not currently available in the public domain. To fully characterize its selectivity, Ki values would need to be determined for each subtype and presented as follows:

| Receptor Subtype | Ki (nM) | pKi (-log(Ki)) |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

| M4 | Data not available | Data not available |

| M5 | Data not available | Data not available |

Experimental Protocol: Competitive Radioligand Binding Assay

A typical protocol to determine the Ki of this compound at each muscarinic receptor subtype is as follows:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1]

-

Assay Components:

-

Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.[1][6]

-

Test Compound: A range of concentrations of this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) is used to determine non-specific binding.[1]

-

Assay Buffer: Typically a Tris-HCl buffer with MgCl2 at a physiological pH.[1]

-

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.[7]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

Functional Potency (IC50/pA2)

Functional assays are essential to confirm that a compound acts as an antagonist and to quantify its potency in a cellular context. The choice of assay depends on the G protein coupling of the receptor subtype.

Data Presentation: this compound Functional Potency

| Receptor Subtype | Functional Assay | Antagonist Potency (pA2 or pIC50) |

| M1 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |

| M2 | cAMP Accumulation Inhibition | Data not available |

| M3 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |

| M4 | cAMP Accumulation Inhibition | Data not available |

| M5 | Phosphoinositide Hydrolysis / Calcium Mobilization | Data not available |

Experimental Protocols: Functional Assays

-

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5): This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation. Cells expressing the receptor are pre-incubated with [3H]-myo-inositol to label the phosphoinositide pools. The cells are then stimulated with a muscarinic agonist in the presence of varying concentrations of this compound. The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated and quantified.[8]

-

Calcium Mobilization Assay (for M1, M3, M5): This is a high-throughput method that measures changes in intracellular calcium concentration using fluorescent dyes. Cells expressing the receptor are loaded with a calcium-sensitive dye. They are then stimulated with an agonist in the presence of different concentrations of this compound, and the change in fluorescence is measured.[7]

-

cAMP Accumulation Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase activity. Cells expressing the receptor are treated with an agent like forskolin (B1673556) to stimulate cAMP production. The ability of a muscarinic agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured in the presence of varying concentrations of this compound.

Schild Analysis for Determining pA2

For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A slope of unity in the Schild plot is indicative of competitive antagonism.[9]

Conclusion

This compound is a muscarinic receptor antagonist whose precise subtype selectivity profile across the M1-M5 receptors remains to be fully elucidated in the published literature. This technical guide has outlined the established methodologies, including radioligand binding assays and various functional assays, that are necessary to comprehensively characterize its affinity and potency at each receptor subtype. The provided diagrams of the distinct Gq/11 and Gi/o signaling pathways offer a framework for understanding the functional consequences of receptor activation and antagonism. A thorough investigation using these described protocols would be required to generate the quantitative data needed to definitively establish the muscarinic receptor subtype selectivity of this compound, which is essential for a complete pharmacological understanding and the potential for any future therapeutic development.

References

- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neuron.mefst.hr [neuron.mefst.hr]

Poldine Methylsulfate: An In-Depth Technical Guide to its In Vitro Cholinergic Antagonist Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a quaternary ammonium (B1175870) anticholinergic agent that has historically been used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility. Its mechanism of action lies in its ability to antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of poldine methylsulfate as a cholinergic antagonist, focusing on its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Core Concepts: Cholinergic Antagonism

Cholinergic antagonists, also known as anticholinergics or muscarinic receptor antagonists, competitively block the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium ([Ca2+]i). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The in vitro characterization of a cholinergic antagonist like this compound involves a battery of assays to determine its affinity for different receptor subtypes, its potency in functional assays, and its mode of antagonism.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

No specific quantitative data (Ki, IC50, or pA2 values) for this compound across the five muscarinic receptor subtypes were identified in the public domain during the literature search for this guide. The following tables are presented as templates to be populated with such data as it becomes available through experimental investigation.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Muscarinic Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |

| M1 | TBD | [3H]-NMS | CHO-K1 cells | TBD |

| M2 | TBD | [3H]-NMS | CHO-K1 cells | TBD |

| M3 | TBD | [3H]-NMS | CHO-K1 cells | TBD |

| M4 | TBD | [3H]-NMS | CHO-K1 cells | TBD |

| M5 | TBD | [3H]-NMS | CHO-K1 cells | TBD |

| TBD: To Be Determined. Ki values represent the inhibition constant and are a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity. |

Table 2: Functional Antagonist Potency (IC50) of this compound

| Assay Type | Muscarinic Receptor Subtype | Agonist Used | IC50 (nM) | Cell/Tissue Type | Reference |

| Calcium Mobilization | M1 | Carbachol (B1668302) | TBD | CHO-M1 cells | TBD |

| Calcium Mobilization | M3 | Carbachol | TBD | CHO-M3 cells | TBD |

| IP1 Accumulation | M1 | Carbachol | TBD | CHO-M1 cells | TBD |

| IP1 Accumulation | M3 | Carbachol | TBD | CHO-M3 cells | TBD |

| cAMP Inhibition | M2 | Carbachol | TBD | CHO-M2 cells | TBD |

| cAMP Inhibition | M4 | Carbachol | TBD | CHO-M4 cells | TBD |

| TBD: To Be Determined. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. |

Table 3: Schild Analysis of this compound

| Tissue/Cell Preparation | Agonist | pA2 Value | Schild Slope | Reference |

| Guinea Pig Ileum | Carbachol | TBD | TBD | TBD |

| Rabbit Vas Deferens | Carbachol | TBD | TBD | TBD |

| TBD: To Be Determined. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild slope of 1 is indicative of competitive antagonism. |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

This compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize CHO cells expressing the muscarinic receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-NMS (typically at its Kd value).

-

A range of concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add 1 µM atropine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation or blockade. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium and inositol phosphate (B84403) levels.

Objective: To determine the IC50 value of this compound for the inhibition of carbachol-induced calcium mobilization via M1 and M3 muscarinic receptors.

Materials:

-

CHO cells stably expressing either the M1 or M3 human muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Carbachol (agonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Protocol:

-

Cell Plating: Seed the CHO-M1 or CHO-M3 cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, inject a fixed concentration of carbachol (typically the EC80 concentration) into each well.

-

Data Analysis:

-

Measure the peak fluorescence intensity after agonist addition.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

-

Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and to characterize the nature of antagonism (competitive vs. non-competitive).

Objective: To determine the pA2 value and Schild slope for this compound at a specific muscarinic receptor subtype in an isolated tissue preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum).

-

Organ bath setup with physiological salt solution (e.g., Tyrode's solution) and aeration.

-

Isotonic transducer and data acquisition system.

-

Carbachol (agonist).

-

This compound (antagonist).

Protocol:

-

Tissue Preparation: Mount a segment of the isolated tissue in the organ bath containing physiological salt solution at 37°C and aerate with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50 value.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for carbachol in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Signaling Pathways

This compound, as a competitive antagonist of muscarinic receptors, blocks the downstream signaling cascades initiated by acetylcholine.

Conclusion

This compound acts as a cholinergic antagonist by competitively blocking muscarinic acetylcholine receptors. A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action. The experimental protocols and data presentation formats provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel cholinergic antagonists. The generation of specific quantitative data through these assays will be crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts.

Investigating Cholinergic Pathways with Poldine Methylsulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Poldine methylsulfate (B1228091) as a tool for investigating cholinergic pathways, with a specific focus on muscarinic acetylcholine (B1216132) receptors (mAChRs). Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic receptors. This document details the underlying cholinergic signaling mechanisms, presents methodologies for key experimental protocols, and offers a framework for the characterization of muscarinic receptor antagonists. Due to the limited availability of specific binding and functional potency data for this compound in publicly accessible literature, this guide emphasizes the established experimental procedures used to characterize such compounds.

Introduction to Cholinergic Signaling

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, muscle contraction, and autonomic regulation. The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors.

Muscarinic receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of cellular responses.

1.1. Muscarinic Receptor Subtypes and Signaling Cascades

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental in smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition. M2 receptors are prominently found in the heart, where their activation slows the heart rate.

The diverse and widespread nature of muscarinic receptor signaling makes them a critical target for pharmacological intervention in a variety of disease states.

This compound: A Muscarinic Antagonist

This compound is a quaternary ammonium compound that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors. Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral cholinergic systems. This property makes it a useful tool for studying the peripheral actions of acetylcholine without the confounding central effects.

Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the muscarinic receptor as acetylcholine but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating a cellular response. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).

Quantitative Data for Muscarinic Antagonists

The characterization of a muscarinic antagonist like this compound involves determining its binding affinity and functional potency. Due to a lack of specific publicly available data for this compound, this section outlines the types of data that would be presented.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Table 2: Hypothetical Functional Potency (pA2) of this compound in Isolated Tissue Preparations

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Ileum | Acetylcholine | Data not available |

| Rabbit Jejunum | Carbachol | Data not available |

Note: The tables above are placeholders to illustrate how quantitative data for this compound would be presented. Extensive literature searches did not yield specific Ki or pA2 values for this compound.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following sections provide detailed methodologies for key experiments used to investigate the interaction of compounds like this compound with cholinergic pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Workflow for determining antagonist binding affinity.

Isolated Tissue Bath (Schild Analysis)

This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist. The guinea pig ileum is a classic preparation rich in M3 muscarinic receptors.

Objective: To determine the pA2 value of this compound for its antagonism of acetylcholine-induced contractions in the guinea pig ileum.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Acetylcholine (agonist).

-

This compound (antagonist).

-

Isolated organ bath system with force transducer and data acquisition software.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Schild Analysis Workflow

Workflow for determining the pA2 value of an antagonist.

Visualizing Cholinergic Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by muscarinic receptors.

M1/M3/M5 Receptor Signaling Pathway

Gq/11-coupled muscarinic receptor signaling cascade.

M2/M4 Receptor Signaling Pathway

Gi/o-coupled muscarinic receptor signaling cascade.

Conclusion

Poldine Methylsulfate: A Technical Guide to its Application in Glandular Secretion Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, serves as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its utility in elucidating the mechanisms of glandular secretion lies in its ability to block the parasympathetic nervous system's influence on exocrine glands, thereby allowing for the detailed study of secretory pathways. This technical guide provides an in-depth overview of the core principles, experimental protocols, and signaling pathways involved when utilizing poldine methylsulfate as a research tool in the study of gastric and salivary secretion.

Mechanism of Action: Antagonism of M3 Muscarinic Receptors

This compound exerts its inhibitory effects on glandular secretion primarily by acting as a competitive antagonist at M3 muscarinic receptors. These G-protein coupled receptors are predominantly located on the basolateral membrane of acinar cells in exocrine glands, such as the salivary and gastric glands.

Under normal physiological conditions, the release of acetylcholine (ACh) from parasympathetic nerve terminals activates these M3 receptors. This activation initiates a downstream signaling cascade that ultimately leads to the secretion of fluids and proteins. This compound, by binding to the M3 receptor without activating it, prevents ACh from binding and initiating this cascade, thus inhibiting secretion.

The signaling pathway initiated by M3 receptor activation is a critical area of study. The binding of ACh to the M3 receptor activates a heterotrimeric G-protein of the Gq family. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of secretory vesicles with the apical membrane, leading to the exocytosis of their contents. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins involved in sustaining the secretory response.

By blocking the initial step of this pathway—the binding of ACh to the M3 receptor—this compound allows researchers to investigate the roles of other signaling molecules and pathways in glandular secretion, as well as to screen for potential secretagogues or inhibitors that act downstream of the muscarinic receptor.

Data on the Inhibitory Effects of this compound

The following tables summarize quantitative data from studies investigating the inhibitory effects of this compound on gastric and salivary secretion.

Table 1: Effect of this compound on Gastric Acid Secretion

| Parameter | Treatment Group | Control Group | Percent Inhibition | Study Reference |

| Food-Stimulated Acid Secretion | This compound (oral) | Placebo | 0-60% (average 32%) | [1] |

| Histamine-Stimulated Acid Secretion | This compound (oral) | Placebo | ~32% | [1] |

| Hydrogen Ion Concentration (1.5-3 hr post-meal) | This compound (oral) | Placebo | 50-85% reduction | [1] |

Table 2: Effect of Muscarinic Antagonists on Salivary Secretion (General)

| Parameter | Treatment Group | Control Group | Percent Inhibition | Study Reference |

| Stimulated Salivary Flow Rate | Muscarinic Antagonist | Placebo | Data on specific percentage inhibition by this compound is limited in the provided search results. However, muscarinic antagonists are known to significantly reduce stimulated salivary flow. | |

| Unstimulated Salivary Flow Rate | Muscarinic Antagonist | Placebo | Muscarinic antagonists can also reduce unstimulated salivary flow, leading to symptoms of dry mouth. |

Experimental Protocols

Investigation of Gastric Acid Secretion Inhibition using Intragastric Titration

This protocol is designed to measure the effect of orally administered this compound on food-stimulated gastric acid secretion in human subjects.

Materials:

-

This compound tablets

-

Standard protein meal (e.g., steak meal)

-

Nasogastric tube

-

pH electrode

-

Automatic titration system

-

0.1 M Sodium bicarbonate (NaHCO3) solution

-

Peristaltic pump

Procedure:

-

Subject Preparation: Subjects should fast overnight prior to the experiment.

-

Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach of the subject. The correct placement should be confirmed.

-

This compound Administration: An oral dose of this compound is administered 30 minutes before the meal.[1] The optimal therapeutic dose should be predetermined for the specific study.

-

Meal Ingestion: The subject consumes a standard protein meal.

-

Intragastric Titration:

-

Immediately after the meal, continuous intragastric titration is initiated and carried out for a period of 3-4 hours.[1][2]

-

The pH of the gastric contents is continuously monitored using the pH electrode.

-

The automatic titration system is set to maintain the gastric pH at a constant level (e.g., pH 5.5) by infusing a 0.1 M sodium bicarbonate solution via the nasogastric tube using a peristaltic pump.[2]

-

The volume of sodium bicarbonate solution infused over time is recorded.

-

-

Data Analysis: The amount of gastric acid secreted is calculated from the amount of sodium bicarbonate required to maintain the constant pH. The total acid output is expressed in millimoles per hour (mmol/h). The percentage inhibition of acid secretion is calculated by comparing the acid output in the this compound group to a control group that receives a placebo.

Assessment of Salivary Secretion Inhibition

This protocol outlines a method for evaluating the effect of this compound on stimulated salivary flow.

Materials:

-

This compound (for oral or parenteral administration)

-

Stimulant for salivation (e.g., 2% citric acid solution or pilocarpine)

-

Pre-weighed sterile gauze sponges (for Saxon test) or collection tubes

-

Stopwatch

-

Analytical balance

Procedure:

Part A: Citric Acid Stimulation

-

Subject Preparation: Subjects should refrain from eating, drinking, or oral hygiene for at least one hour before the test.

-

Baseline Saliva Collection:

-

The subject is asked to swallow to clear the mouth of saliva.

-

A few drops of a 2% citric acid solution are applied to the sides of the tongue to stimulate salivation.[3][4]

-

The subject then spits all saliva produced over a 5-minute period into a pre-weighed collection tube.

-

The tube is weighed again to determine the weight (and thus volume, assuming a density of 1 g/mL) of the saliva collected. The flow rate is calculated in mL/min.

-

-

This compound Administration: this compound is administered. The route and dosage will depend on the study design. An appropriate time should be allowed for the drug to take effect.

-

Post-Treatment Saliva Collection: The saliva collection procedure (step 2) is repeated at set time points after the administration of this compound.

-

Data Analysis: The salivary flow rates before and after this compound administration are compared to determine the percentage of inhibition.

Part B: Saxon Test

-

Subject Preparation: As in Part A.

-

Baseline Measurement:

-

A pre-weighed, folded sterile gauze sponge is placed in the subject's mouth.

-

The subject is instructed to chew the gauze for a standardized period, typically 2 minutes.[5]

-

The gauze is then removed and immediately weighed.

-

The amount of saliva secreted is the difference between the post- and pre-chewing weights of the gauze.

-

-

This compound Administration: As in Part A.

-

Post-Treatment Measurement: The Saxon test (step 2) is repeated at defined intervals after drug administration.

-

Data Analysis: The amount of saliva collected before and after treatment is compared to calculate the inhibitory effect of this compound.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: M3 Muscarinic Receptor Signaling Pathway in Glandular Secretion.

Caption: Experimental Workflow for Gastric Secretion Study.

Caption: Experimental Workflow for Salivary Secretion Study.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of glandular secretion mechanisms. Its selective antagonism of M3 muscarinic receptors provides a clear and targeted method for dissecting the complex signaling pathways that govern the secretory functions of exocrine glands. The experimental protocols detailed in this guide, in conjunction with a thorough understanding of the underlying molecular events, will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our knowledge of glandular physiology and pathophysiology.

References

- 1. Effect of optimum therapeutic dose of poldine on acid secretion, gastric acidity, gastric emptying, and serum gastrin concentration after a protein meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Food-stimulated acid secretion measured by intragastric titration with bicarbonate in patients with duodenal and gastric ulcer disease and in controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. joraldiagnosis.com [joraldiagnosis.com]

- 5. A quantitative test for xerostomia. The Saxon test, an oral equivalent of the Schirmer test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Poldine Methylsulfate in Neuromuscular Junction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its primary clinical application has been as an antispasmodic, reducing gastrointestinal motility. While the neuromuscular junction (NMJ) is a cholinergic synapse, its primary neurotransmission is mediated by nicotinic acetylcholine receptors. Consequently, Poldine methylsulfate is not a primary tool for studying direct neuromuscular transmission. However, the presence and modulatory role of muscarinic acetylcholine receptors at the NMJ—both presynaptically on the motor nerve terminal and on perisynaptic Schwann cells—present a potential, albeit largely unexplored, avenue for research involving muscarinic antagonists like this compound. This technical guide will elucidate the established pharmacology of this compound, detail the known functions of muscarinic receptors at the neuromuscular junction, and propose hypothetical experimental frameworks for investigating the effects of this compound in this context.

Introduction to this compound

This compound is an anticholinergic agent with a quaternary ammonium structure. This chemical feature renders it less lipid-soluble, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine antimuscarinics like atropine.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the inhibition of parasympathetic nerve stimulation.[1][2]

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Registry Number | 545-80-2 |

| Molecular Formula | C22H29NO7S |

| Molecular Weight | 451.53 g/mol |

| Chemical Name | 2-[[(Hydroxydiphenylacetyl)oxy]methyl]-1,1-dimethylpyrrolidinium methyl sulfate |

| Synonyms | Nacton, Nactate |

| Solubility | Soluble in water |

| Therapeutic Category | Antispasmodic, Antimuscarinic |

The Neuromuscular Junction: Beyond Nicotinic Transmission

The canonical model of the neuromuscular junction involves the release of acetylcholine (ACh) from the motor nerve terminal, which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's endplate, leading to depolarization and muscle contraction.[3] However, research has revealed a more complex regulatory environment involving other receptor types, including muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors, which are G-protein coupled receptors, are present at various locations within the NMJ, including:

-

Presynaptic motor nerve terminals: These autoreceptors modulate the release of acetylcholine. M1 and M4 subtypes have been identified, with M1 receptors suggested to enhance ACh release and M2 receptors to inhibit it.[4][5]

-

Perisynaptic Schwann cells: M1, M3, and M5 mAChRs have been found on these glial cells that ensheath the nerve terminal.[1]

-

Postsynaptic muscle fiber membrane: While nAChRs are dominant, the presence of mAChRs has also been reported.[1]

The presence of these mAChRs suggests that muscarinic antagonists could be valuable tools for dissecting the nuanced modulation of neuromuscular transmission.

This compound: Mechanism of Action and Receptor Selectivity

Comparative Ganglion-Blocking Properties

A study comparing the ganglion-blocking properties of several atropine-like drugs, including poldine, found that as a group, their potency was not markedly less than traditional ganglion-blocking agents, but their action was more transient.[4] This suggests that at higher concentrations, this compound might also exhibit some activity at nicotinic receptors found in autonomic ganglia, although its primary action remains at muscarinic sites.

Potential Research Applications of this compound at the Neuromuscular Junction

Given the presence of muscarinic receptors at the NMJ, a muscarinic antagonist like this compound could theoretically be employed to investigate their physiological roles. The following are hypothetical experimental applications:

Investigating Presynaptic Modulation of Acetylcholine Release

The dual role of presynaptic M1 (facilitatory) and M2 (inhibitory) receptors on ACh release presents a key area for investigation.[5]

Experimental Protocol: Electrophysiological Recording of End-Plate Potentials

-

Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-hemidiaphragm) is mounted in a recording chamber and superfused with a physiological saline solution.

-

Recording: Intracellular microelectrodes are used to record miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) from the muscle fiber endplate.[6]

-

Drug Application: this compound is added to the superfusion solution at varying concentrations.

-

Data Analysis: Changes in the frequency and amplitude of MEPPs, and the quantal content of EPPs (calculated as the mean EPP amplitude divided by the mean MEPP amplitude) are measured.

-

Expected Outcome: If this compound blocks inhibitory M2 autoreceptors, an increase in EPP quantal content would be expected. Conversely, blockade of facilitatory M1 receptors could lead to a decrease. The net effect would depend on the drug's relative affinity for these subtypes and the dominant presynaptic muscarinic tone.

Presynaptic modulation of acetylcholine release by muscarinic receptors.

Elucidating the Role of Perisynaptic Schwann Cell Muscarinic Receptors

The function of mAChRs on Schwann cells is not well understood. Applying this compound while monitoring Schwann cell activity (e.g., via calcium imaging) could provide insights into their role in synaptic maintenance and plasticity.

Differentiating Muscarinic vs. Nicotinic Effects at High Concentrations

As a quaternary ammonium compound, this compound may exhibit some nicotinic receptor antagonism at high concentrations.[7] A voltage-clamp experiment could be designed to investigate this.

Experimental Protocol: Two-Electrode Voltage Clamp

-

Preparation: Xenopus oocytes expressing specific muscle-type nicotinic acetylcholine receptor subunits.

-

Recording: A two-electrode voltage clamp is used to hold the oocyte membrane at a set potential and measure the current elicited by the application of acetylcholine.

-

Drug Application: Increasing concentrations of this compound are co-applied with a fixed concentration of acetylcholine.

-

Data Analysis: The degree of inhibition of the acetylcholine-evoked current is measured to determine the IC50 of this compound at the nicotinic receptor.

-

Expected Outcome: If this compound has nicotinic antagonist activity, a concentration-dependent reduction in the acetylcholine-evoked current will be observed.

Workflow for assessing nicotinic antagonist activity.

Limitations and Future Directions

The primary limitation in proposing a significant role for this compound in neuromuscular junction research is the lack of existing studies. Its primary classification as a peripherally acting antimuscarinic has directed its use towards gastroenterology.

Future research could focus on:

-

Receptor Binding Assays: Determining the binding affinities (Ki values) of this compound for all five muscarinic receptor subtypes to understand its selectivity profile.

-

In Vivo Studies: Using animal models of neuromuscular disease, such as experimental autoimmune myasthenia gravis, to investigate if modulation of muscarinic signaling with this compound has any therapeutic effect.

-

Comparative Studies: Directly comparing the effects of this compound with other muscarinic antagonists (e.g., atropine, methoctramine) on neuromuscular transmission to delineate subtype-specific effects.

Conclusion

This compound is a muscarinic antagonist with a pharmacological profile that does not lend itself to the direct study of nicotinic receptor-mediated neuromuscular transmission. However, the recognized presence and modulatory function of muscarinic receptors within the neuromuscular junction offer a potential, yet underexplored, niche for the application of such compounds in a research setting. By using this compound to probe the function of these "non-canonical" receptors at the NMJ, researchers may uncover new layers of regulatory complexity in synaptic function and identify novel therapeutic targets for neuromuscular disorders. The experimental protocols and conceptual frameworks presented in this guide provide a starting point for such investigations.

References

- 1. Distinct Muscarinic Acetylcholine Receptor Subtypes Contribute to Stability and Growth, But Not Compensatory Plasticity, of Neuromuscular Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atropine enhances neuromuscular transmission in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Presynaptic muscarinic acetylcholine autoreceptors (M1, M2 and M4 subtypes), adenosine receptors (A1 and A2A) and tropomyosin-related kinase B receptor (TrkB) modulate the developmental synapse elimination process at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presynaptic effects of muscarine on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Poldine Methylsulfate and Its Influence on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, exerts its primary effects on the gastrointestinal (GI) system by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This antagonism leads to a reduction in smooth muscle tone and motility throughout the GI tract. This technical guide provides a comprehensive overview of the known and anticipated effects of poldine methylsulfate on gastrointestinal motility patterns. Due to the limited availability of recent, in-depth clinical and preclinical data specifically for this compound, this guide also incorporates data from other well-studied muscarinic antagonists, such as atropine (B194438) and propantheline (B1209224), to provide a broader context for its expected pharmacological actions. This document details the underlying signaling pathways, summarizes available quantitative data, and outlines relevant experimental protocols for the assessment of gastrointestinal motility.

Introduction

This compound is a synthetic quaternary ammonium compound with potent antimuscarinic properties. Its structure confers a high degree of peripheral selectivity, limiting its ability to cross the blood-brain barrier and thus reducing central nervous system side effects. The primary therapeutic application of this compound has been in the management of peptic ulcer disease and other conditions associated with gastric hypersecretion and hypermotility. By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound effectively reduces the contractile force and frequency of smooth muscle contractions in the stomach, intestines, and other parts of the GI tract.

Mechanism of Action: Muscarinic Receptor Antagonism

The effects of this compound on gastrointestinal motility are mediated through its competitive antagonism of muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes located on smooth muscle cells and in the myenteric plexus.

-

M3 Receptor Blockade: The predominant mechanism for reduced GI motility is the blockade of M3 receptors on smooth muscle cells. Acetylcholine released from postganglionic parasympathetic neurons normally binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to smooth muscle contraction.

-

M2 Receptor Blockade: While M3 receptors are the primary mediators of contraction, M2 receptors are more numerous in GI smooth muscle. M2 receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract smooth muscle relaxation. By blocking M2 receptors, this compound can indirectly contribute to a reduction in smooth muscle tone.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine at the M3 muscarinic receptor and its inhibition by this compound.

Quantitative Effects on Gastrointestinal Motility

Specific quantitative data on the effects of this compound on various parameters of gastrointestinal motility are limited in recently published literature. The following tables summarize the available data for poldine and related muscarinic antagonists.

Table 1: Effect on Gastric Motility

| Parameter | Drug | Species | Dose | Effect | Citation |

| Vagally Stimulated Gastric Contractions | This compound | Rat | Not specified | ~75% reduction | [1] |

| Gastric Emptying (Solid Meal) | Atropine | Human | 0.6 mg IV | Significant delay (T50 increased) | N/A |

| Gastric Emptying (Liquid Meal) | Propantheline | Human | 30 mg oral | Doubled mean gastric half-emptying time | N/A |

Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Table 2: Effect on Intestinal Transit

| Parameter | Drug | Species | Dose | Effect | Citation |

| Small Bowel Transit Time | Atropine | Rat | 0.1 mg/kg | Significantly delayed | N/A |

| Colonic Transit Time | Propantheline | Human | 15 mg oral | Prolonged transit | N/A |

Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Table 3: Effect on Lower Esophageal Sphincter (LES) Pressure

| Parameter | Drug | Species | Dose | Effect | Citation |

| Basal LES Pressure | Atropine | Human | 0.015 mg/kg IV | Significant decrease | N/A |

| Transient LES Relaxations | Atropine | Human | 0.015 mg/kg IV | Reduced frequency | N/A |

Note: Data for atropine is provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on gastrointestinal motility.

Measurement of Gastric Emptying: Scintigraphy

This protocol is a gold-standard method for quantifying the rate of gastric emptying of a solid meal in humans.